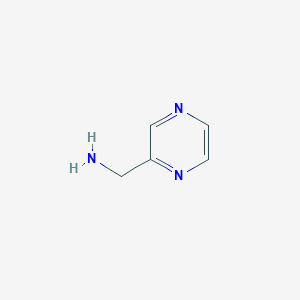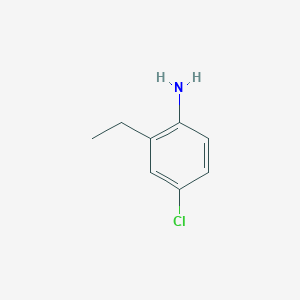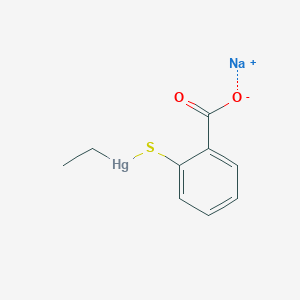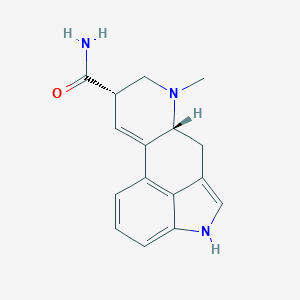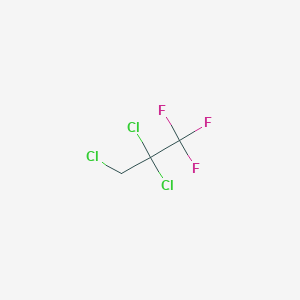
1,2,2-TRICHLORO-3,3,3-TRIFLUOROPROPANE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
1,2,2-TRICHLORO-3,3,3-TRIFLUOROPROPANE can be synthesized through several methods. One common method involves the reaction of hexachloroethane with hydrofluoric acid. This reaction may require catalysts such as antimony, chromium, iron, and alumina at high temperatures . Another synthesis method uses hydrofluoric acid on tetrachloroethylene instead .
Chemical Reactions Analysis
1,2,2-TRICHLORO-3,3,3-TRIFLUOROPROPANE undergoes various chemical reactions, including oxidation, reduction, and substitution. In the atmosphere, it can be broken down by ultraviolet radiation, generating chlorine radicals that initiate the degradation of ozone . This process involves the following reactions:
Oxidation: this compound can be oxidized by surface lattice oxygen of transitional metal oxides.
Reduction: The compound can be reduced in the presence of hydrogen or carbon monoxide as coreductants.
Substitution: It can undergo substitution reactions with various reagents, leading to the formation of different products.
Scientific Research Applications
1,2,2-TRICHLORO-3,3,3-TRIFLUOROPROPANE has numerous scientific research applications:
Chemistry: It is used as a solvent in various chemical reactions due to its stability and non-reactivity.
Biology: The compound is used in biological research for its properties as a refrigerant and solvent.
Medicine: It is used in the pharmaceutical industry for the production of certain medications.
Industry: this compound is widely used in industrial applications, including refrigeration, cleaning solvents, and aerosol propellants.
Mechanism of Action
The mechanism of action of propane, trichlorotrifluoro- involves its interaction with molecular targets and pathways. In the atmosphere, it is broken down by ultraviolet radiation, generating chlorine radicals that degrade ozone . This process involves the following steps:
Generation of Chlorine Radicals: 1,2,2-TRICHLORO-3,3,3-TRIFLUOROPROPANE is broken down by ultraviolet radiation, generating chlorine radicals.
Degradation of Ozone: The chlorine radicals react with ozone, leading to its degradation.
Comparison with Similar Compounds
1,2,2-TRICHLORO-3,3,3-TRIFLUOROPROPANE can be compared with other similar compounds, such as:
Ethane, 1,1,2-trichloro-1,2,2-trifluoro-: This compound has a similar structure and properties but differs in its molecular weight and specific applications.
Propane, 1,2,3-trichloro-: This compound also has similar properties but is used in different industrial applications.
This compound stands out due to its stability, non-reactivity, and wide range of applications in various fields.
Properties
IUPAC Name |
2,2,3-trichloro-1,1,1-trifluoropropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Cl3F3/c4-1-2(5,6)3(7,8)9/h1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMADTGFNSRNEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Cl3F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80210640 |
Source


|
| Record name | Propane, trichlorotrifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61623-04-9 |
Source


|
| Record name | Propane, trichlorotrifluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061623049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, trichlorotrifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80210640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





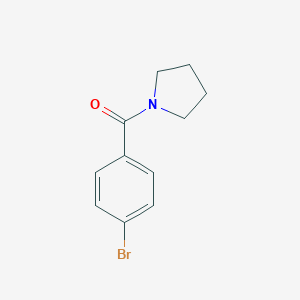
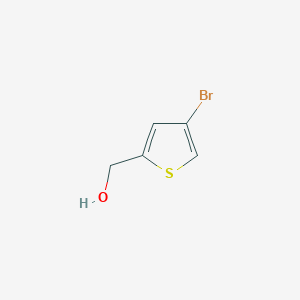
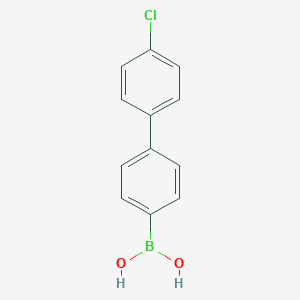
![3-chloro-11-ethylpyrido[3,2-a]carbazole](/img/structure/B151695.png)
